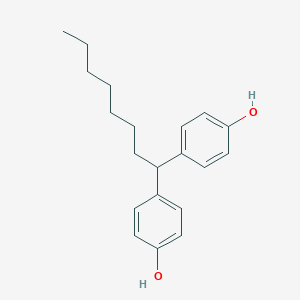
p,p'-Octylidenebisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P,p'-Octylidenebisphenol (OP) is a type of bisphenol, which is widely used in the production of polycarbonate plastics, epoxy resins, and other materials. OP is a colorless and odorless solid that is soluble in organic solvents such as chloroform, acetone, and benzene. In recent years, OP has gained attention from the scientific community due to its potential toxic effects on human health and the environment.
Mechanism Of Action
The mechanism of action of p,p'-Octylidenebisphenol involves its binding to estrogen receptors, which are present in many tissues throughout the body. Once bound, p,p'-Octylidenebisphenol can activate or inhibit the expression of various genes, leading to changes in cellular function. p,p'-Octylidenebisphenol has also been shown to interfere with the production and secretion of hormones such as testosterone and thyroid hormone, which can have widespread effects on the body.
Biochemical And Physiological Effects
P,p'-Octylidenebisphenol has been shown to have a range of biochemical and physiological effects, including changes in gene expression, alterations in hormone levels, and disruption of cellular function. p,p'-Octylidenebisphenol has been linked to a variety of health effects, including reproductive disorders, developmental abnormalities, and cancer.
Advantages And Limitations For Lab Experiments
P,p'-Octylidenebisphenol is a useful tool for studying the effects of endocrine-disrupting chemicals on human health and the environment. Its ability to mimic the action of estrogen makes it a valuable tool for studying the mechanisms of hormone action and regulation. However, p,p'-Octylidenebisphenol is also associated with a number of limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many areas of research that could benefit from further investigation into the effects of p,p'-Octylidenebisphenol. These include:
1. Development of alternative materials: Given the potential health and environmental risks associated with p,p'-Octylidenebisphenol, there is a need for the development of alternative materials that can replace bisphenol-based plastics and resins.
2. Mechanisms of toxicity: Further research is needed to elucidate the mechanisms by which p,p'-Octylidenebisphenol exerts its toxic effects on human health and the environment.
3. Health effects in humans: More studies are needed to determine the potential health effects of p,p'-Octylidenebisphenol exposure in humans, particularly in vulnerable populations such as pregnant women and children.
4. Environmental effects: Further research is needed to determine the potential environmental effects of p,p'-Octylidenebisphenol, including its persistence in the environment and its impact on wildlife.
5. Risk assessment: More studies are needed to assess the potential risks associated with p,p'-Octylidenebisphenol exposure and to develop effective risk management strategies.
In conclusion, p,p'-Octylidenebisphenol is a widely used bisphenol that has gained attention for its potential toxic effects on human health and the environment. Further research is needed to fully understand the mechanisms of toxicity and to develop alternative materials that can replace bisphenol-based plastics and resins.
Synthesis Methods
P,p'-Octylidenebisphenol is synthesized by the condensation reaction of two molecules of phenol with one molecule of 1-octanol. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting product is purified by recrystallization and can be further processed into various forms, including powder, flakes, and pellets.
Scientific Research Applications
P,p'-Octylidenebisphenol has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Several studies have shown that p,p'-Octylidenebisphenol can mimic the action of estrogen, a hormone that regulates many physiological processes in the body. p,p'-Octylidenebisphenol has been shown to bind to estrogen receptors and activate downstream signaling pathways, leading to changes in gene expression and cellular function.
properties
CAS RN |
1233-26-7 |
|---|---|
Product Name |
p,p'-Octylidenebisphenol |
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)octyl]phenol |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-20(16-8-12-18(21)13-9-16)17-10-14-19(22)15-11-17/h8-15,20-22H,2-7H2,1H3 |
InChI Key |
NBKVULRGDSYCGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Other CAS RN |
1233-26-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




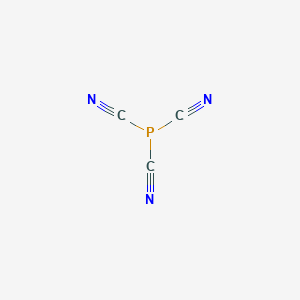
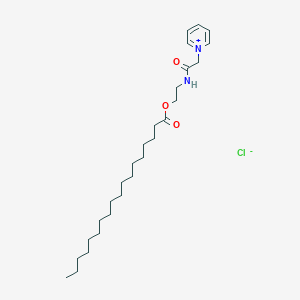

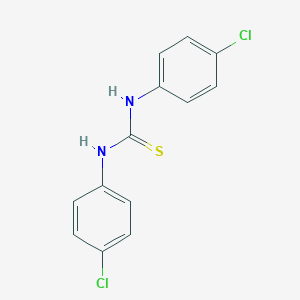
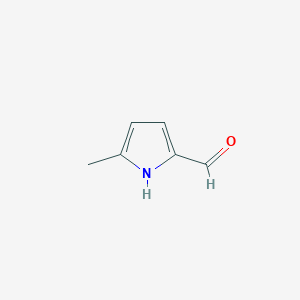
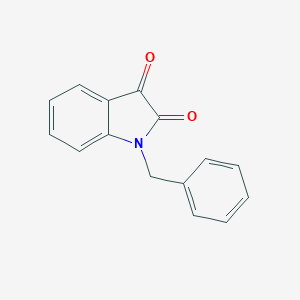
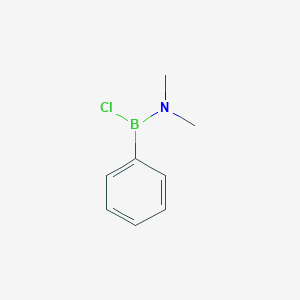
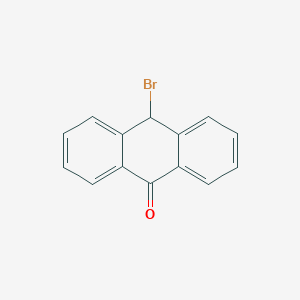
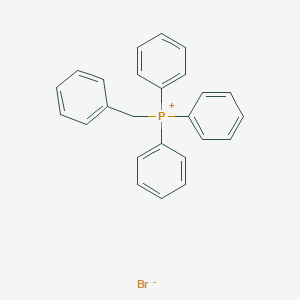

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
